2-Methyl-4-sulfanylpyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Scientific Research Applications
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its potential anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Methyl-4-sulfanylpyrazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
4-Sulfanylpyrazole-3-carboxylic acid: Lacks the methyl group, which may influence its biological activity and chemical properties.
2-Methylpyrazole-3-carboxylic acid:
Uniqueness: 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is unique due to the presence of both the sulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4-sulfanylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-4(5(8)9)3(10)2-6-7/h2,10H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDCMQKHSMRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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